Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate
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Overview
Description
Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate is a complex organic compound with significant biological and industrial relevance. It's notable for its intricate structure that includes multiple hydroxyl and phosphate groups, suggesting high reactivity and potential utility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate typically involves multi-step organic synthesis. Each hydroxyl and phosphate group is introduced through a series of protection-deprotection steps and selective phosphorylation reactions. Specific conditions, such as the use of protecting groups to shield reactive sites, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production leverages large-scale organic synthesis techniques. This includes using reactors that maintain stringent temperature and pressure controls to ensure consistent quality. High-performance liquid chromatography (HPLC) is commonly used to purify the product, ensuring its readiness for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate undergoes several types of reactions:
Oxidation: Converts hydroxyl groups into carbonyl or carboxyl groups.
Reduction: Reduces phosphate groups to phosphine derivatives.
Substitution: Enables the replacement of hydrogen atoms in the hydroxyl groups with different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
Major products include phosphorylated sugars and cyclohexane derivatives, which are valuable intermediates in various chemical processes.
Scientific Research Applications
Chemistry
In chemistry, Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate serves as a key reagent in synthesizing more complex molecules, such as nucleotides and phosphorylated proteins.
Biology
In biology, it is utilized in studies involving phosphorylation processes, crucial for understanding cellular signaling mechanisms.
Medicine
Medically, its derivatives are researched for potential use in treating diseases related to metabolic pathways, such as certain types of cancer and diabetes.
Industry
Industrially, it plays a role in manufacturing biochemical assays and as a reactant in producing high-value pharmaceutical intermediates.
Mechanism of Action
Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate exerts its effects primarily through phosphorylation, interacting with various enzymes and proteins. Its hydroxyl groups form hydrogen bonds with biological molecules, altering their structure and function. These interactions modulate cellular pathways, impacting processes such as gene expression and metabolism.
Comparison with Similar Compounds
Similar compounds include other polyphosphate and polyhydroxy cyclohexyl derivatives. Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate is unique due to its specific spatial arrangement of hydroxyl and phosphate groups, which confers distinct reactivity and interaction profiles. Similar compounds in the same class include:
Inositol Hexakisphosphate: Another highly phosphorylated compound with key roles in cellular signaling.
Adenosine Triphosphate (ATP): Crucial for energy transfer in cells.
Conclusion
This compound is a multifaceted compound with broad implications across chemistry, biology, medicine, and industry. Its complex structure and reactive nature enable its diverse applications, making it a vital compound for scientific research and industrial processes.
Properties
IUPAC Name |
azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1?,2-,3-,4-,5+,6?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPGDKRESDTMSH-QDALPASCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18NO15P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585191 |
Source
|
Record name | (1R,3S,4R,6R)-4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135027-58-6 |
Source
|
Record name | (1R,3S,4R,6R)-4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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